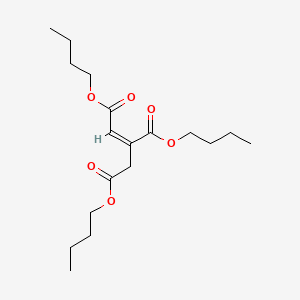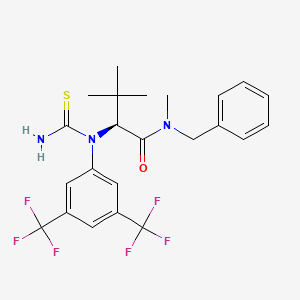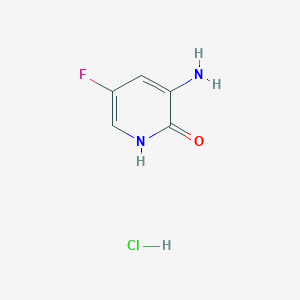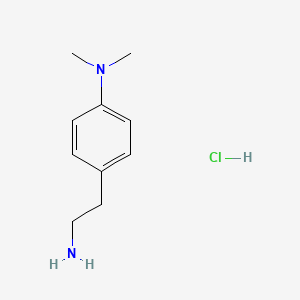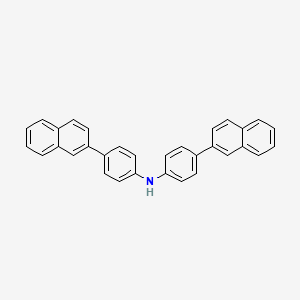
Bis(4-(naphthalen-2-yl)phenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-(naphthalen-2-yl)phenyl)amine is an organic compound with the molecular formula C₃₂H₂₃N. It is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound features a structure where two naphthalen-2-yl groups are attached to a central phenylamine moiety, providing it with unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(naphthalen-2-yl)phenyl)amine typically involves a palladium-catalyzed amination reaction. One common method includes the reaction of 4-bromo-naphthalene with 4-aminobiphenyl in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a phosphine ligand, such as methyldi-t-butylphosphine. Sodium t-butanolate is used as a base, and the reaction is carried out in toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis(4-(naphthalen-2-yl)phenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Bis(4-(naphthalen-2-yl)phenyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Mechanism of Action
The mechanism by which Bis(4-(naphthalen-2-yl)phenyl)amine exerts its effects is primarily related to its electronic properties. The compound acts as a hole-transporting material in electronic devices. It facilitates the movement of positive charges (holes) through the device, enhancing its efficiency. The molecular targets and pathways involved include the interaction with the electronic states of the materials in the device, promoting charge transport.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(1-naphthyl)-N,N’-diphenyl-1,1’-biphenyl-4,4’-diamine (NPB): Known for its use in OLEDs and OPVs.
N,N-Bis(4-methoxyphenyl)naphthalen-2-amine: Used in perovskite solar cells as a hole-transporting material.
Uniqueness
Bis(4-(naphthalen-2-yl)phenyl)amine stands out due to its unique combination of naphthalene and phenylamine groups, which provide it with superior electronic properties compared to other similar compounds. Its high thermal stability and excellent hole-transporting capabilities make it a preferred choice in the field of organic electronics.
Properties
IUPAC Name |
4-naphthalen-2-yl-N-(4-naphthalen-2-ylphenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23N/c1-3-7-27-21-29(11-9-23(27)5-1)25-13-17-31(18-14-25)33-32-19-15-26(16-20-32)30-12-10-24-6-2-4-8-28(24)22-30/h1-22,33H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKYZLVAYQLGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC6=CC=CC=C6C=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B8226522.png)
![Methyl pyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B8226527.png)
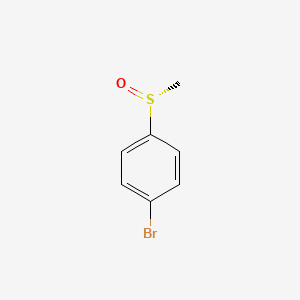
![(4R)-4-[(tert-butoxycarbonyl)amino]-5-ethoxy-5-oxopentanoic acid](/img/structure/B8226543.png)
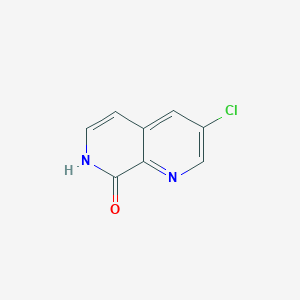
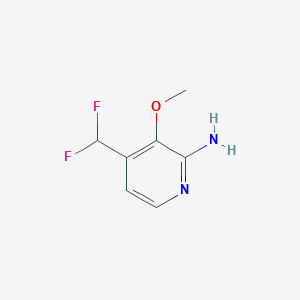
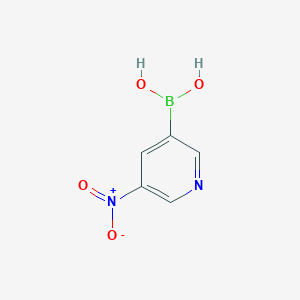

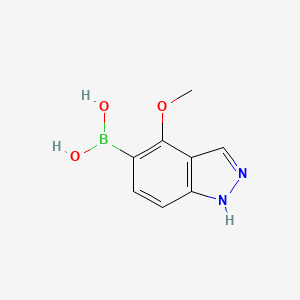
![tert-Butyl 8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B8226594.png)
